molecular formula C12H10N2O5 B12974221 [2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate

[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate

Cat. No.: B12974221
M. Wt: 262.22 g/mol
InChI Key: IAPVEBCCOGSLHB-UHFFFAOYSA-N
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Description

[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is known for its ability to form complexes with various metal ions, making it a valuable ligand in coordination chemistry. The presence of carboxylic acid groups enhances its solubility in water and its ability to participate in hydrogen bonding, which is crucial for its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form bipyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Bipyridine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Alkylated or acylated bipyridine derivatives.

Scientific Research Applications

[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The carboxylic acid groups enhance the solubility and stability of the complexes, making them more effective in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Bipyridine]-4,4’-dicarboxylic acid hydrate is unique due to its combination of bipyridine’s chelating ability and the enhanced solubility provided by the carboxylic acid groups. This makes it particularly useful in aqueous catalytic systems and biological studies.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;hydrate

InChI

InChI=1S/C12H8N2O4.H2O/c15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;/h1-6H,(H,15,16)(H,17,18);1H2

InChI Key

IAPVEBCCOGSLHB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.O

Origin of Product

United States

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